HBTU

Catalog No.
S609388
CAS No.
94790-37-1
M.F
C11H16F6N5OP
M. Wt
379.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HBTU

CAS Number

94790-37-1

Product Name

HBTU

IUPAC Name

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate

Molecular Formula

C11H16F6N5OP

Molecular Weight

379.24 g/mol

InChI

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1

InChI Key

UQYZFNUUOSSNKT-UHFFFAOYSA-N

SMILES

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

Synonyms

N-((1H-benzotriazol-1-yloxy)(dimethylamino)methylene)-N-methylmethanaminium hexafluorophosphate, O-HBTU cpd

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

HBTU, also known as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a coupling reagent widely used in organic synthesis for the formation of amide bonds between carboxylic acids and amines. Its popularity stems from its high efficiency, good solubility in various organic solvents, and compatibility with a broad range of functional groups [].

Mechanism of Action

HBTU acts as a condensing agent, facilitating the reaction between a carboxylic acid and an amine to form an amide. The mechanism involves the following steps []:

  • Activation: HBTU reacts with the carboxylic acid, forming a mixed anhydride intermediate. This intermediate is more reactive than the free carboxylic acid due to the electron-withdrawing nature of the benzotriazole and hexafluorophosphate groups.
  • Amine coupling: The activated carboxylic acid intermediate then reacts with the amine, leading to the formation of the desired amide bond and the release of HBTU byproducts.

Advantages of Using HBTU

Compared to other commonly used coupling reagents, HBTU offers several advantages:

  • High efficiency: HBTU typically leads to high yields of the desired amide products, even with hindered substrates [].
  • Broad functional group compatibility: HBTU is compatible with a wide range of functional groups, making it a versatile tool for various synthetic applications [].
  • Mild reaction conditions: HBTU reactions can be performed under mild reaction conditions, minimizing the risk of side reactions and decomposition of sensitive substrates [].
  • Water tolerance: HBTU is moderately water-tolerant, allowing for reactions to be carried out in aqueous media or with substrates containing trace amounts of water [].

Applications in Scientific Research

HBTU finds numerous applications in various scientific research fields, including:

  • Peptide synthesis: HBTU is a popular choice for coupling amino acids in peptide synthesis due to its efficiency and compatibility with various protecting groups [].
  • Drug discovery: HBTU is used in the synthesis of potential drug candidates and various bioactive molecules [].
  • Polymer chemistry: HBTU can be employed for the formation of amide bonds in the synthesis of specific polymers [].
  • Material science: HBTU is utilized in the preparation of functional materials with specific functionalities incorporated through amide linkages [].

HBTU, or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate, is a widely utilized coupling reagent in organic chemistry, particularly in peptide synthesis. It serves as an activating agent for carboxylic acids, facilitating the formation of amide bonds by converting these acids into more reactive species. HBTU is characterized by its white crystalline appearance and has a molecular weight of 379.25 g/mol with a melting point of approximately 200 °C .

HBTU is primarily employed in amine to amide coupling reactions. The mechanism involves the formation of an active ester from the carboxylic acid, which then reacts with an amine to produce the desired amide. In this process, bases such as N,N-diisopropylethylamine or triethylamine are often used to deprotonate the carboxylic acid, enhancing the reaction efficiency

4
. The addition of 1-hydroxybenzotriazole can further reduce racemization during peptide synthesis, making HBTU a preferred choice in sensitive applications .

HBTU can be synthesized through several methods, typically involving the reaction of benzotriazole with tetramethyluronium salts. The general procedure includes combining the reactants in a suitable solvent under controlled conditions to yield HBTU in good purity. Specific reaction conditions may vary based on the desired yield and purity levels .

HBTU is predominantly used in peptide synthesis, both in solid-phase and solution-phase methodologies. Its ability to activate carboxylic acids makes it invaluable for constructing complex peptides and proteins efficiently. Additionally, HBTU has found applications in various organic synthesis processes where amide bond formation is required .

Studies on HBTU's interactions primarily focus on its reactivity with different amino acids and coupling partners. The addition of other reagents like 1-hydroxybenzotriazole significantly enhances its performance by minimizing racemization during peptide synthesis . Furthermore, research indicates that HBTU can react with unprotected N-terminals of peptides if used in excess, leading to potential side reactions that can hinder peptide elongation .

HBTU belongs to a class of uronium-based coupling reagents that include several alternatives used for similar applications. Below is a comparison highlighting its uniqueness:

CompoundStructureReactivityKey Features
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateFastLower epimerization rates; preferred for rapid coupling protocols
TBTUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateModerateSimilar reactivity but less commonly used than HATU
HCTUO-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateModerateGreater stability; less allergenic; retains color during long synthesis sequences
COMUO-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateHighSafer and more efficient; requires only one equivalent of base for high yields
TDBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateLowProduces less epimerization compared to other reagents like HBTU

HBTU stands out due to its balance between reactivity and control over racemization, making it a reliable choice for peptide synthesis despite the availability of faster alternatives.

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (35.71%): Flammable solid [Danger Flammable solids];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

94790-37-1

Wikipedia

HBTU

Dates

Modify: 2023-08-15

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